3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde
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Overview
Description
“3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C18H17NO7 . It is a derivative of vanillin .
Molecular Structure Analysis
The molecular structure of this compound includes an ethoxy group (C2H5O-), a methoxy group (CH3O-), a benzaldehyde group (C6H5CHO), and a nitro group (NO2) attached to a benzodioxin ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.33 Da . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, a boiling point of 563.9±50.0 °C at 760 mmHg, and a flash point of 241.1±32.1 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been utilized in the regioselective protection of hydroxyl groups in similar benzaldehydes, contributing to diverse chemical syntheses (Plourde & Spaetzel, 2002).
- It has applications in the reductive monoalkylation of nitro aryls, showcasing its potential in organic synthesis and chemical transformations (Sydnes, Kuse, & Isobe, 2008).
Material Science and Photonics
- The compound has been studied in the context of second harmonic generation for ultra-violet and near-infrared wavelength regions, highlighting its potential in photonics and material science (Singh, Singh, Singh, & Singh, 2001).
Organic and Medicinal Chemistry
- In medicinal chemistry, it serves as a precursor in the synthesis of various compounds with potential biological activities, such as DNA intercalators (Tsoungas & Searcey, 2001).
- The compound's derivatives have been studied for their antimutagenic effects, indicating its relevance in biological and pharmacological research (Watanabe, Ohta, & Shirasu, 1988).
Future Directions
properties
IUPAC Name |
3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-2-24-18-5-12(8-20)3-4-16(18)25-9-13-6-14(19(21)22)7-17-15(13)10-23-11-26-17/h3-8H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOOITDJSHZTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C3COCOC3=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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